7-Methyl-3-(1-methyl-1H-pyrazol-4-yl)-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]
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Overview
Description
7-Methyl-3-(1-methyl-1H-pyrazol-4-yl)-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine] is a complex heterocyclic compound that features a unique spiro structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-(1-methyl-1H-pyrazol-4-yl)-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine] typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the pyrazole ring followed by the construction of the imidazo[1,2-a]pyrazine core. The final step involves the spirocyclization to form the piperidine ring. Reaction conditions often include the use of strong bases, high temperatures, and specific catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3-(1-methyl-1H-pyrazol-4-yl)-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the pyrazole and imidazo[1,2-a]pyrazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to fully saturated compounds.
Scientific Research Applications
7-Methyl-3-(1-methyl-1H-pyrazol-4-yl)-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methyl-3-(1-methyl-1H-pyrazol-4-yl)-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine] involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: Compounds with similar pyrazole rings, such as 3(5)-substituted pyrazoles.
Imidazo[1,2-a]pyrazine derivatives: Compounds with similar imidazo[1,2-a]pyrazine cores.
Uniqueness
The uniqueness of 7-Methyl-3-(1-methyl-1H-pyrazol-4-yl)-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine] lies in its spiro structure, which imparts distinct chemical and biological properties. This structural feature can enhance its stability, reactivity, and potential bioactivity compared to other similar compounds.
Properties
IUPAC Name |
7-methyl-3-(1-methylpyrazol-4-yl)spiro[5,6-dihydroimidazo[1,2-a]pyrazine-8,4'-piperidine] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6/c1-19-7-8-21-13(12-9-18-20(2)11-12)10-17-14(21)15(19)3-5-16-6-4-15/h9-11,16H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGXYICYIFZUNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(=CN=C2C13CCNCC3)C4=CN(N=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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